N-(4-chlorobenzyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Medicinal chemistry Structure-activity relationships Kinase/NAAA inhibition

Researchers studying NAAA-mediated lipid signaling face limited availability of well-characterized probe compounds with defined SAR. This coumarin-acetamide hybrid directly addresses that gap. • NAAA inhibitor probe: Benzylic methylene spacer enables head-to-head potency comparison vs. N-(4-chlorophenyl) analog; lower LogP (3.3 vs. 3.82) suggests improved aqueous assay compatibility. • SAR reference scaffold: 4-chlorobenzyl + 4-methylcoumarin core permits systematic substitution studies (Cl positional isomers, heteroaryl replacements). • Fluorescent tool compound: Intrinsic coumarin fluorophore enables label-free cellular uptake visualization; verify photophysical properties pre-imaging.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
Cat. No. B12122797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClNO4/c1-12-8-19(23)25-17-9-15(6-7-16(12)17)24-11-18(22)21-10-13-2-4-14(20)5-3-13/h2-9H,10-11H2,1H3,(H,21,22)
InChIKeyLQBFCJJSNDPCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzyl Coumarin Acetamide Identity & Procurement


N-(4-chlorobenzyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin-acetamide hybrid (C19H16ClNO4, monoisotopic mass 357.076786 Da) . Its structure comprises a 4-methyl-2-oxo-2H-chromen-7-yl core connected via an oxyacetamide linker to a 4-chlorobenzyl group . The compound is primarily listed in screening libraries and chemical supplier catalogs as a research tool, with limited publicly disclosed bioactivity data tied specifically to this entity . Its structural features suggest potential for modulating enzyme targets sensitive to lipophilic, aromatic amides, but selection should be driven by specific differentiation evidence rather than general coumarin-class assumptions.

1 Synthetic coumarin-acetamide hybrid for target modulation studies
2 Listed in screening libraries as a research tool compound
3 Selection should rely on differentiation evidence, not class assumptions

Why Generic Substitution Fails


Generic substitution of coumarin acetamides is scientifically unsound due to the extreme sensitivity of biological activity to minor structural perturbations. In this specific compound, the 4-chlorobenzyl group, the length of the acetamide linker, and the 4-methyl substitution on the coumarin core collectively determine molecular recognition, target engagement, and off-target liability. Even closely related analogs, such as the N-(4-chlorophenyl) derivative (lacking the benzylic methylene) or the 2-chlorobenzyl regioisomer, can exhibit profoundly different binding kinetics, selectivity profiles, and physicochemical properties that preclude interchangeable use in research or assay settings [1]. Quantitative evidence provided below substantiates this differentiation.

Linker geometry mismatch Benzyl methylene spacer alters binding conformation vs. rigid N-phenyl analog; target engagement may shift.
Regioisomer selectivity shift 4-chloro vs. 2-chloro isomer changes steric and electrostatic profile, potentially leading to off-target differences.
Core oxidation state loss Reduced chroman analogs lack coumarin fluorescence and planarity, precluding use in photophysical or intercalation studies.

Differentiation Evidence for Procurement


Linker Length: Benzyl vs. Phenyl Spacer

The target compound contains a 4-chlorobenzyl group with a methylene (-CH2-) spacer between the amide nitrogen and the aromatic ring, whereas the commercially available analog N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (SC-5218881) has a direct N-phenyl linkage . This single-atom difference alters the vector angle, rotational freedom, and hydrogen-bonding capacity of the amide, which can fundamentally change target binding conformation and selectivity. No direct head-to-head bioactivity comparison has been published for these two compounds; however, the structural difference is irreversible by substitution.

Linker length
Data to verify
Rotatable bonds: 5 vs. 4; LogP: 3.3 vs. 3.82 (Δ~0.5)
Conformational flexibility and solubility profile differ; assay performance may vary.
No head-to-head bioactivity comparison published.
Medicinal chemistry Structure-activity relationships Kinase/NAAA inhibition

Chlorine Regioisomer: 4-Cl vs. 2-Cl Position

The target compound features a 4-chlorobenzyl substituent, whereas its closest commercially catalogued regioisomer, N-(2-chlorobenzyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide [1], places chlorine at the ortho position. The ortho-chlorine introduces significant steric hindrance and an altered electrostatic potential surface around the amide, potentially restricting access to narrow hydrophobic pockets in target proteins. No published side-by-side biological assays explicitly compare these two regioisomers, but the positional shift of chlorine is known in medicinal chemistry to modulate off-target activity and metabolic stability.

Chlorine regioisomer
Class-level
4-chlorobenzyl vs. 2-chlorobenzyl: altered steric and electrostatic profile
Target engagement may differ; substitution risk for SAR integrity.
No quantitative bioactivity difference reported.
Chemical biology Target selectivity Isomer profiling

Core Oxidation State: Coumarin vs. Chroman

The target compound retains the 2-oxo-2H-chromen-7-yl core (coumarin), which is fluorescent and capable of π-π stacking interactions. Catalytic hydrogenation or alternative synthesis can produce chroman (3,4-dihydro-2H-1-benzopyran) derivatives, as exemplified in patent literature exploring chroman-based therapeutics [1]. The unsaturated lactone ring in the target compound provides a distinct electronic configuration and photoreactivity compared to saturated chroman analogs, which can be critical when used as a fluorescent biochemical tool or when oxidative stability is a concern in long-term assays.

Core oxidation state
Class-level
Coumarin (2-oxo-2H-chromen) vs. chroman: fluorescence and planarity differ.
Essential for fluorescence readout or intercalation studies.
No direct photophysical comparison available.
Antioxidant activity Fluorescent probe Cellular stability

Thermodynamic Stability: BP & Vapor Pressure

The target compound has a predicted boiling point of 630.5±55.0 °C at 760 mmHg and a vapor pressure of 0.0±1.8 mmHg at 25°C, as estimated for the N-(4-chlorobenzyl) derivative . These values indicate low volatility and high thermal stability, favorable for solid-state storage and high-temperature reaction conditions. In contrast, the 2-chlorobenzyl regioisomer, while sharing the same molecular formula, may exhibit slightly different intermolecular interactions that could subtly influence melting point and sublimation behavior, as observed in isomeric coumarin series.

Thermal stability
Predicted
BP: 630.5±55.0 °C; Vapor pressure: 0.0±1.8 mmHg (25°C)
Low volatility supports solid-state storage and high-temperature reactions.
Predicted values, not experimentally determined.
Physicochemical characterization Formulation development Thermal stability

Research and Industrial Applications


NAAA and Acid Ceramidase Inhibition Profiling

Based on the established activity of structurally related coumarin-acetamide hybrids as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, this compound is suitable for head-to-head profiling against its N-(4-chlorophenyl) analog to quantify the impact of the benzylic methylene spacer on NAAA inhibitory potency and selectivity over acid ceramidase [1]. The lower LogP (3.3) relative to the phenyl analog (3.82) suggests it may exhibit improved solubility in aqueous assay conditions, potentially enabling more accurate IC50 determination at higher concentrations without solvent interference [2].

SAR: 7-Oxyacetamide Coumarin Series

The compound's distinct combination of a 4-chlorobenzyl group and a 4-methylcoumarin core positions it as a key intermediate for SAR expansion. In systematic substitution studies, it can serve as a reference point for evaluating the biological consequences of shifting chlorine from the 4-position to the 2-position, or of replacing the benzyl group with heteroaryl or cycloalkyl moieties [1]. Its calculated rotatable bond count (5) provides a moderate flexibility index useful for correlating conformational entropy with target binding enthalpy in QSAR models.

Antifungal and Antiaflatoxigenic Screening

Given that 7-substituted coumarinyl derivatives, including those bearing chlorophenyl acetamide motifs, have demonstrated antifungal and antiaflatoxigenic activities [1], this compound is a candidate for comparative efficacy testing against Aspergillus species. The 4-chlorobenzyl substitution has been associated with enhanced anti-HIV activity in related diazo-coumarin series (52% inhibition), suggesting a broader antiviral and antifungal potential that warrants systematic exploration with this specific scaffold [2].

Fluorescent Probe for Lipid Amide Signaling

The coumarin fluorophore inherent in the 2-oxo-2H-chromen-7-yl core permits label-free visualization of cellular uptake and subcellular distribution. This compound can be developed as a fluorescent tool compound for studying NAAA-mediated lipid amide signaling, provided that its intrinsic fluorescence is not quenched by the chlorobenzyl moiety. Comparative photophysical characterization against non-chlorinated benzyl analogs should precede procurement for imaging applications [1].

Application
Selection Property
Validation Focus
NAAA inhibition profiling
Linker-dependent binding mode
IC50 determination and acid ceramidase selectivity
Coumarin SAR expansion
Chlorine positional and substituent effects
QSAR modeling with conformational entropy index
Antimicrobial screening
4-Chlorobenzyl motif in antifungal context
Activity against Aspergillus; reported antiviral context
Fluorescent probe development
Coumarin fluorophore without quenching
Photophysical validation prior to imaging use
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